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Evans syndrome (ES) is a rare autoimmune disorder characterized by the simultaneous or

sequential occurrence of autoimmune hemolytic anemia (AIHA) and immune thrombocytopenia

(ITP), and less frequently, autoimmune neutropenia. While the fundamental autoimmune nature

of the disease is consistent across age groups, significant differences exist in the clinical

presentation, underlying etiology, treatment response, and long-term prognosis between

pediatric and adult-onset cases. This guide provides a comprehensive comparative analysis of

pediatric and adult-onset Evans syndrome, supported by experimental data, detailed

methodologies, and pathway visualizations to inform research and therapeutic development.

Clinical and Hematological Characteristics
The clinical presentation and hematological parameters at diagnosis show notable distinctions

between children and adults with Evans syndrome. Pediatric patients often present at a

younger age and may have a higher incidence of secondary causes related to underlying

primary immunodeficiencies (PIDs).[1][2][3] In contrast, adults are more likely to have ES

associated with other autoimmune diseases, such as systemic lupus erythematosus (SLE), or

lymphoproliferative disorders.[4][5]

Table 1: Comparison of Clinical and Hematological Features
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Feature
Pediatric-Onset Evans
Syndrome

Adult-Onset Evans
Syndrome

Median Age at Onset 4.98 - 5.4 years[2][3] 52 - 58.5 years[4]

Associated Conditions

Primary Immunodeficiencies

(up to 75% in some cohorts),

Autoimmune

Lymphoproliferative Syndrome

(ALPS), SLE[1][6][7]

SLE (14-15.63%),

Lymphoproliferative Disorders

(7%), other autoimmune

diseases, Common Variable

Immunodeficiency (CVID)[4][5]

[8]

Severity at Presentation

Severe AIHA (Hb <7g/dL):

~49-70%, Severe ITP

(platelets <10x10⁹/L): ~35-51%

Severe Anemia (Hb <8 g/dL):

41%, Severe

Thrombocytopenia

(<30x10⁹/L): 58%[9]

Autoimmune Neutropenia
Occurs in approximately 20-

28.5% of cases[5][10]

Occurs in approximately 14.7%

of cases[4]

Presentation
Simultaneous onset of AIHA

and ITP in ~55% of cases[2]

Simultaneous onset in ~54.5%

of cases[4]

Immunological Profiles and Pathophysiology
The underlying pathophysiology of Evans syndrome is complex and involves a breakdown in

immune tolerance, leading to the production of autoantibodies against red blood cells and

platelets.[4] In a significant portion of pediatric cases, this immune dysregulation is linked to

monogenic inborn errors of immunity.[6][11]

Genetic testing in pediatric cohorts has identified pathogenic mutations in genes such as

TNFRSF6 (FAS), CTLA4, LRBA, STAT3, and PIK3CD, which are crucial for lymphocyte

homeostasis and apoptosis.[10][11] Autoimmune Lymphoproliferative Syndrome (ALPS),

caused by mutations in the FAS-mediated apoptotic pathway, is a well-described cause of

secondary ES in children.[4]

In adults, while genetic predispositions may exist, the association with other established

autoimmune and lymphoproliferative diseases suggests a different spectrum of immunological
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disturbances.[4][5]

Key Signaling Pathways
Several signaling pathways are implicated in the pathogenesis of Evans syndrome, particularly

those governing lymphocyte activation, apoptosis, and immune tolerance.

// Nodes FasL [label="Fas Ligand (FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasR

[label="Fas Receptor (CD95)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FADD

[label="FADD", fillcolor="#FBBC05", fontcolor="#202124"]; Procaspase8 [label="Pro-caspase-

8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DISC [label="DISC\n(Death-Inducing\nSignaling

Complex)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Active

Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase3 [label="Pro-caspase-3",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Active Caspase-3",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon,

fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges FasL -> FasR [label="Binding & Trimerization"]; FasR -> FADD [label="Recruitment

via\nDeath Domain"]; FADD -> Procaspase8 [label="Recruitment via\nDeath Effector Domain"];

{FasR, FADD, Procaspase8} -> DISC [arrowhead=none, style=dashed]; DISC -> Caspase8

[label="Activation"]; Caspase8 -> Procaspase3 [label="Cleavage"]; Procaspase3 -> Caspase3;

Caspase3 -> Apoptosis; } .enddot Caption: FAS-Mediated Apoptotic Pathway in Evans

Syndrome.

Mutations in the FAS gene can lead to defective lymphocyte apoptosis, a key feature of

Autoimmune Lymphoproliferative Syndrome (ALPS), which is a known secondary cause of

Evans syndrome, particularly in children.[4]

// Nodes TCR [label="T-Cell Receptor (TCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CD28

[label="CD28", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CTLA4 [label="CTLA-4",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; LRBA [label="LRBA", shape=ellipse,

fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853",

fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR

[label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; T_Cell_Activation [label="T-Cell

Activation\n& Proliferation", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
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Inhibition [label="Inhibition of\nT-Cell Activation", shape=octagon, fillcolor="#5F6368",

fontcolor="#FFFFFF"];

// Edges TCR -> PI3K; CD28 -> PI3K [label="Co-stimulation"]; PI3K -> AKT; AKT -> mTOR;

mTOR -> T_Cell_Activation; CTLA4 -> PI3K [label="Inhibition", color="#EA4335"]; LRBA ->

CTLA4 [label="Regulates trafficking\nto cell surface", style=dashed]; CTLA4 -> Inhibition; }

.enddot Caption: Key molecules in T-cell activation and inhibition.

Deficiencies in CTLA-4 and LRBA lead to impaired immune regulation and are associated with

severe autoimmune conditions, including Evans syndrome.[6][12] The PI3K/AKT/mTOR

pathway is also a critical regulator of immune cell function, and its dysregulation can contribute

to autoimmunity.[5]

Treatment Responses and Prognosis
Treatment strategies and outcomes differ significantly between pediatric and adult-onset Evans

syndrome, reflecting the variations in underlying causes and disease course.

Table 2: Comparison of Treatment Responses and Outcomes
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Aspect
Pediatric-Onset Evans
Syndrome

Adult-Onset Evans
Syndrome

First-Line Therapy

Corticosteroids and/or

Intravenous Immunoglobulin

(IVIG)[1][13]

Corticosteroids[4][5][14]

Response to First-Line

Initial response to steroids is

common, but relapse is

frequent.[15] One study

showed a 47.3% response rate

(CR and PR) to first-line

therapies.[1]

Initial response rate to

corticosteroids for AIHA is

~83% and for ITP is ~82%.[4]

Second-Line Therapies

Rituximab, mycophenolate

mofetil, sirolimus, cyclosporine.

[15] 63-69% require second-

line treatment.[1][3]

Rituximab, splenectomy,

immunosuppressants (e.g.,

azathioprine, mycophenolate

mofetil).[4][5] ~73% require

second-line therapy.[4]

Response to Rituximab
Overall response rate of ~76%

in one pediatric cohort.[16]
Initial response rate of 82%.[4]

Long-Term Remission

At 10 years, sustained

complete remission for ITP in

54.5% and for AIHA in 78.4%

of patients.[10][17]

After a mean follow-up of 4.8

years, 32% were in remission

off treatment.[4]

Mortality

15-year survival rate of 84%.

[10][17] Mortality often

associated with infections and

treatment complications.[10]

[17]

One study reported a 24%

mortality rate after a mean

follow-up of 4.8 years.[4]

Another reported a median

survival of 7.2 years.

Experimental Protocols
Accurate diagnosis and monitoring of Evans syndrome rely on a series of key laboratory

investigations. Detailed methodologies for these procedures are provided below for research

and clinical settings.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.droracle.ai/articles/32856/what-is-the-procedure-for-performing-a-direct-coombs
https://www.researchgate.net/figure/The-PI3K-AKT-mTOR-S6K-pathway-plays-a-major-role-in-the-control-of-immune-cell_fig1_325045622
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://pmc.ncbi.nlm.nih.gov/articles/PMC10297376/
https://www.researchgate.net/figure/Schematic-representation-of-the-Fas-FasL-pathway-Binding-of-the-Fas-leads-to-recruitment_fig1_308710110
https://tvmdl.tamu.edu/wp-content/uploads/2024/07/L.052_0524.pdf
https://www.droracle.ai/articles/32856/what-is-the-procedure-for-performing-a-direct-coombs
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://tvmdl.tamu.edu/wp-content/uploads/2024/07/L.052_0524.pdf
https://www.droracle.ai/articles/32856/what-is-the-procedure-for-performing-a-direct-coombs
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931431/
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://pmc.ncbi.nlm.nih.gov/articles/PMC10297376/
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://atlasgeneticsoncology.org/deep-insight/20040/the-fas-fas-ligand-apoptotic-pathway
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://www.medlabacademy.com/post/dat-aka-the-direct-coombs
https://pubmed.ncbi.nlm.nih.gov/19022819/
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://www.medlabacademy.com/post/dat-aka-the-direct-coombs
https://pubmed.ncbi.nlm.nih.gov/19022819/
https://www.medlabacademy.com/post/dat-aka-the-direct-coombs
https://pubmed.ncbi.nlm.nih.gov/19022819/
https://www.researchgate.net/figure/Picture-of-the-Fas-mediated-apoptotic-signal-cascade-The-pathway-begins-with-the-Fas_fig2_41204402
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Direct Antiglobulin Test (DAT) / Coombs Test
The Direct Antiglobulin Test is crucial for diagnosing AIHA by detecting antibodies or

complement proteins attached to the surface of red blood cells.

// Nodes Start [label="Patient Blood Sample\n(EDTA tube)", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; PrepareRBCs [label="Prepare 5% Red Blood\nCell Suspension in

Saline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash RBCs 3x with Saline",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddReagent [label="Add Anti-Human

Globulin\n(Coombs Reagent)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge

[label="Centrifuge at 1500 RPM\nfor 1 minute", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Examine [label="Examine for Agglutination\n(Macroscopic & Microscopic)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Positive [label="Positive Result:\nAgglutination", shape=diamond,

fillcolor="#34A853", fontcolor="#FFFFFF"]; Negative [label="Negative Result:\nNo

Agglutination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> PrepareRBCs; PrepareRBCs -> Wash1; Wash1 -> AddReagent; AddReagent

-> Centrifuge; Centrifuge -> Examine; Examine -> Positive [label="Present"]; Examine ->

Negative [label="Absent"]; } .enddot Caption: Workflow for the Direct Antiglobulin Test.

Protocol:

Sample Collection: Obtain a whole blood sample in an EDTA anticoagulant tube.

Red Blood Cell (RBC) Preparation: Prepare a 5% suspension of the patient's RBCs in

isotonic saline.

Washing: Wash the RBC suspension three times with normal saline to remove any unbound

antibodies. After the final wash, decant the supernatant completely.[9]

Reagent Addition: Add two drops of anti-human globulin (Coombs reagent) to the washed

RBC pellet.[9]

Centrifugation: Mix well and centrifuge the tube for one minute at approximately 1500 RPM.

[9]
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Observation: Gently resuspend the cell pellet and examine for agglutination both

macroscopically and microscopically. The presence of agglutination indicates a positive

result.[9]

Flow Cytometry for Lymphocyte Subpopulation Analysis
Flow cytometry is essential for immunophenotyping, particularly in pediatric ES, to identify

underlying PIDs such as ALPS.

// Nodes Start [label="Whole Blood Sample\n(EDTA or Heparin)", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; Aliquot [label="Aliquot 100µL of blood\ninto FACS

tubes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAntibodies [label="Add Fluorochrome-

conjugated\nMonoclonal Antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate

[label="Incubate for 20-30 min\nat room temperature (dark)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Lyse [label="Lyse Red Blood Cells", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Wash [label="Wash and Centrifuge", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Acquire [label="Acquire on Flow Cytometer", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\nGating and Quantification",

shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Aliquot; Aliquot -> AddAntibodies; AddAntibodies -> Incubate; Incubate ->

Lyse; Lyse -> Wash; Wash -> Acquire; Acquire -> Analyze; } .enddot Caption: General workflow

for lymphocyte immunophenotyping.

Protocol:

Sample Preparation: Collect peripheral blood in an EDTA or heparin tube. For a standard

analysis, pipette 100 µL of whole blood into a flow cytometry tube.[8][18]

Antibody Staining: Add a cocktail of fluorochrome-conjugated monoclonal antibodies specific

for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD16/56) to the blood

sample.[8]

Incubation: Gently vortex and incubate the tubes for 20-30 minutes at room temperature in

the dark.[8]
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RBC Lysis: Add 2 mL of 1X RBC Lysis Buffer to each tube and incubate for 10 minutes at

room temperature.[8][18]

Washing: Centrifuge the tubes at 300-400 x g for 5 minutes. Aspirate the supernatant and

wash the cell pellet with phosphate-buffered saline (PBS).[8]

Final Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS for acquisition.[8]

Data Acquisition and Analysis: Acquire the samples on a calibrated flow cytometer. Analyze

the data using appropriate software to gate on the lymphocyte population and quantify the

various subsets.[8]

Bone Marrow Aspiration and Biopsy
Bone marrow evaluation is performed to rule out other causes of cytopenias, such as aplastic

anemia or infiltrative malignancies.

// Nodes Start [label="Patient Preparation\n& Local Anesthesia", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"]; Incision [label="Small Skin Incision\nover Iliac

Crest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspiration [label="Aspiration Needle

Insertion\ninto Marrow Cavity", fillcolor="#FBBC05", fontcolor="#202124"]; Aspirate

[label="Aspirate ~0.3 mL\nof Marrow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smear

[label="Prepare Smears Immediately", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biopsy

[label="Biopsy Needle Insertion\n& Core Sample Collection", fillcolor="#FBBC05",

fontcolor="#202124"]; Fixation [label="Place Core Biopsy\nin Formalin", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Analysis [label="Pathological Examination\nof Smears and Core",

shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Incision; Incision -> Aspiration; Aspiration -> Aspirate; Aspirate -> Smear;

Incision -> Biopsy [style=dashed, label="Typically same site"]; Biopsy -> Fixation; {Smear,

Fixation} -> Analysis; } .enddot Caption: Procedure for bone marrow aspiration and biopsy.

Protocol:

Patient Preparation: The procedure is typically performed on the posterior iliac crest. Local

anesthesia is administered to the skin and periosteum.[19][20]
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Aspiration: A specialized aspiration needle with a stylet is inserted through the skin and into

the bone marrow cavity. The stylet is removed, and a syringe is attached to aspirate a small

amount of liquid bone marrow (approximately 0.3 mL).[19]

Smear Preparation: The aspirated marrow is immediately used to prepare smears on glass

slides for cytological analysis.[19]

Biopsy: A biopsy needle (e.g., Jamshidi needle) is inserted into the same site. With a twisting

motion, a core of solid bone marrow tissue is obtained.[19]

Sample Handling: The core biopsy is placed in a fixative solution (e.g., formalin) for

histological processing.

Analysis: Both the aspirate smears and the core biopsy are examined by a pathologist to

assess marrow cellularity, morphology, and to rule out infiltrative diseases.

Conclusion
This comparative analysis highlights the significant heterogeneity of Evans syndrome, with

distinct clinical, immunological, and prognostic features in pediatric and adult-onset

populations. The strong association with underlying genetic defects in children underscores the

importance of comprehensive immunological and genetic workups in this group. For adults, a

thorough investigation for associated autoimmune and lymphoproliferative disorders is

paramount. These differences necessitate age-specific research strategies and the

development of targeted therapies to improve the long-term outcomes for all patients with this

challenging disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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